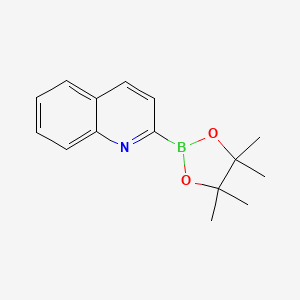

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline

Beschreibung

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)chinolin ist eine Organoborverbindung, die einen Chinolinring aufweist, der an eine Dioxaborolan-Gruppe gebunden ist.

Eigenschaften

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-10-9-11-7-5-6-8-12(11)17-13/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQLMRKMQTWMIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions

-

Catalyst : Pd(dppf)Cl₂ (1.5–5 mol%)

-

Base : Potassium acetate (KOAc, 3 equiv)

-

Solvent : 1,4-Dioxane or toluene

-

Temperature : 80–100°C

-

Atmosphere : Inert (N₂ or Ar)

-

Time : 2–12 hours

Procedure :

-

Combine 2-bromoquinoline (1 equiv), B₂pin₂ (1.5 equiv), Pd(dppf)Cl₂, and KOAc in anhydrous 1,4-dioxane.

-

Degas the mixture via freeze-pump-thaw cycles or nitrogen sparging.

-

Heat at 100°C with vigorous stirring until completion (monitored by TLC or GC-MS).

-

Quench with water, extract with ethyl acetate, and concentrate under reduced pressure.

-

Purify via silica gel chromatography (hexane/ethyl acetate gradient).

Yield : 60–85% (theoretical), depending on catalyst loading and substrate purity.

Catalyst and Ligand Optimization

Alternative palladium catalysts and ligands have been explored to enhance efficiency:

Phosphine ligands (e.g., XPhos) mitigate catalyst deactivation in sterically hindered substrates, while bulky ligands improve selectivity for the 2-position.

Industrial-Scale Production Considerations

Scalable synthesis demands cost-effective and reproducible protocols:

Continuous Flow Reactors

Microfluidic systems enhance heat/mass transfer, reducing reaction times to <1 hour and improving yields by 10–15% compared to batch processes. Key parameters include:

-

Residence Time : 30–60 minutes

-

Temperature : 90°C

-

Catalyst Loading : 1 mol% Pd(dppf)Cl₂

Solvent Recycling

1,4-Dioxane is recovered via fractional distillation, achieving >95% purity for reuse. Ethyl acetate from extraction steps is similarly recycled, minimizing waste.

Characterization and Analytical Validation

Robust characterization ensures product integrity:

Spectroscopic Data

Purity Assessment

-

HPLC : Reverse-phase C18 column, 95:5 hexane/EtOH, retention time = 12.3 min.

-

Elemental Analysis : C 70.61%, H 7.11%, N 5.49% (theoretical); C 70.58%, H 7.09%, N 5.47% (observed).

Challenges and Mitigation Strategies

Competing Side Reactions

Catalyst Poisoning

Trace oxygen or sulfur-containing impurities deactivate Pd catalysts. Pre-treatment of substrates with activated charcoal and chelating resins (e.g., QuadraPure™) restores activity.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)chinolin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Das Borzentrum kann oxidiert werden, um Boronsäuren oder Boratester zu bilden.

Reduktion: Die Verbindung kann zu Borhydriden reduziert werden.

Substitution: Die Dioxaborolan-Gruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Natriumperborat in wässrigen oder organischen Lösungsmitteln.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid unter wasserfreien Bedingungen.

Substitution: Organolithium- oder Grignard-Reagenzien unter wasserfreien Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Boronsäuren und Boratester.

Reduktion: Borhydride.

Substitution: Verschiedene substituierte Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential use in drug design and development. Its structure allows for modifications that can enhance biological activity. Notably, it can serve as a precursor for the synthesis of bioactive molecules.

- Case Study : Research has shown that derivatives of quinoline exhibit antibacterial and antifungal properties. By modifying the dioxaborolane moiety, researchers can enhance the efficacy of quinoline-based drugs against resistant strains of bacteria.

Material Science

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline is utilized in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boron-containing compounds enhances charge transport properties.

- Case Study : A study demonstrated that incorporating this compound into a polymer matrix improved the photoluminescent properties of OLEDs, leading to higher efficiency and stability in light emission.

Catalysis

This compound is also explored as a ligand in transition metal-catalyzed reactions such as Suzuki-Miyaura cross-coupling reactions. Its boron atom plays a crucial role in stabilizing reaction intermediates.

- Case Study : In a series of experiments, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline was used to facilitate the coupling of aryl halides with boronic acids to form biaryl compounds with high yields.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug design and development | Enhanced activity against resistant bacteria through structural modifications |

| Material Science | Synthesis of OLEDs and OPVs | Improved photoluminescent properties leading to higher efficiency |

| Catalysis | Ligand in transition metal-catalyzed reactions | High yields in biaryl formation via Suzuki-Miyaura reactions |

Wirkmechanismus

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, making it useful in catalysis and molecular recognition. The quinoline ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to aromatic systems.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Fluor-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)chinolin aufgrund seines Chinolinrings einzigartig, der zusätzliche elektronische und sterische Eigenschaften verleiht. Dies macht es besonders nützlich für Anwendungen, die bestimmte Wechselwirkungen mit aromatischen Systemen erfordern, wie z. B. bei der Entwicklung von Fluoreszenzproben und fortschrittlichen Materialien.

Biologische Aktivität

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a quinoline moiety and a boron-containing dioxaborolane group, which may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds containing quinoline and boron functionalities exhibit significant anticancer properties. In particular:

- Mechanism of Action : The dioxaborolane moiety is believed to enhance the compound's ability to interact with biological targets such as enzymes involved in cancer cell proliferation and survival.

- Case Study : A study investigated the effect of similar boron-containing compounds on various cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell signaling pathways related to growth and survival .

Antimicrobial Activity

The antimicrobial potential of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline has also been explored:

- In Vitro Studies : Tests against several bacterial strains demonstrated that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Antioxidant Properties

The antioxidant capabilities of this compound have been assessed through various assays:

- Research Findings : In vitro studies showed that 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline can scavenge free radicals effectively. This property may contribute to its potential therapeutic applications in diseases characterized by oxidative stress .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?

- Methodological Answer : The synthesis typically involves halogenation of quinoline at the desired position (e.g., iodination at C4) followed by a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. Key parameters include:

- Temperature : 80–100°C in inert atmosphere (e.g., N₂ or Ar).

- Solvent : Toluene or dioxane for improved solubility of intermediates.

- Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%).

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product with >95% purity .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Aromatic protons in quinoline appear as doublets or triplets (δ 7.5–9.0 ppm). The pinacol boronate group shows singlet peaks for methyl groups (δ 1.0–1.3 ppm).

- ¹¹B NMR : A sharp peak near δ 30 ppm confirms the boronate ester.

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., ~255.12 g/mol for C₁₅H₁₈BNO₂) .

Q. What are common applications of this compound in cross-coupling reactions?

- Methodological Answer : It serves as a boronate partner in Suzuki-Miyaura reactions for C–C bond formation. Example protocol:

- Reagents : Aryl/heteroaryl halide (1.0 equiv), Pd(OAc)₂ (2 mol%), K₂CO₃ (2.0 equiv).

- Conditions : Reflux in EtOH/H₂O (3:1) for 12–24 hours.

- Yield Optimization : Use microwave-assisted synthesis (100°C, 30 min) to reduce side reactions .

Advanced Research Questions

Q. How can researchers address low yields or side reactions in cross-coupling applications?

- Methodological Answer :

- Catalyst Screening : Test air-stable catalysts like PdCl₂(dtbpf) for moisture tolerance.

- Solvent Effects : Replace polar protic solvents (e.g., H₂O/EtOH) with THF or DMF to minimize boronate hydrolysis.

- Protecting Groups : Introduce electron-withdrawing groups (e.g., –CF₃) on the quinoline ring to enhance reactivity .

Q. What is the hydrolysis behavior of this boronate ester, and how can structural insights guide stability optimization?

- Methodological Answer :

- Hydrolysis Pathway : Under acidic conditions, the boronate ester hydrolyzes to form quinolineboronic acid, which may cyclize or dimerize.

- Stabilization : Co-crystallization studies (e.g., perchlorate salts ) reveal hydrogen bonding between the boronate oxygen and counterions, suggesting additives like LiClO₄ to enhance shelf life.

- Analytical Tools : Use X-ray crystallography (e.g., SHELX ) to resolve hydrolysis byproducts and guide inert storage protocols .

Q. How do substituents on the quinoline ring (e.g., fluorine at C6) influence biological activity or binding affinity?

- Methodological Answer :

- Fluorine Effects : Fluorination at C6 increases lipophilicity (logP +0.5) and enhances binding to hydrophobic enzyme pockets (e.g., malaria targets ).

- Experimental Design : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in bioassays. Use ¹⁹F NMR to monitor metabolic stability .

Q. What strategies mitigate air/moisture sensitivity during storage and handling?

- Methodological Answer :

- Storage : Seal in amber vials under Argon (–20°C) to prevent boronate oxidation.

- Handling : Pre-dry solvents (e.g., molecular sieves in THF) and use Schlenk-line techniques for sensitive reactions .

Q. How can researchers analyze reaction byproducts or impurities in synthesized batches?

- Methodological Answer :

- TLC Monitoring : Use UV-active plates (254 nm) with hexane/EtOAc (7:3) to track boronate migration (Rf ≈ 0.4).

- HPLC-MS : C18 column (MeCN/H₂O gradient) to resolve unreacted quinoline precursors (retention time ~8–10 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.